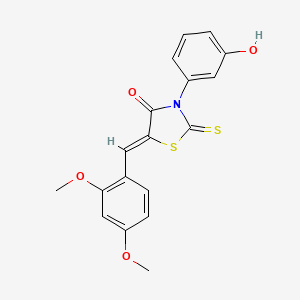
2-Naphthol, 1-(p-fluorophenylazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthol, 1-(p-fluorophenylazo)- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound features a naphthol group (a hydroxyl group attached to a naphthalene ring) and a p-fluorophenyl group connected via an azo linkage. It is commonly used in dye chemistry due to its vibrant color properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-(p-fluorophenylazo)- typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: Aniline derivatives, such as p-fluoroaniline, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form the azo compound.
The reaction conditions generally involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at a slightly alkaline pH to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthol, 1-(p-fluorophenylazo)- follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Naphthol, 1-(p-fluorophenylazo)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-Naphthol, 1-(p-fluorophenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
作用机制
The mechanism of action of 2-Naphthol, 1-(p-fluorophenylazo)- largely depends on its application. In dye chemistry, the compound’s vibrant color arises from the extended conjugation and electron delocalization within the azo linkage. In biological systems, its activity may involve interactions with cellular components, leading to changes in cell function or viability.
相似化合物的比较
Similar Compounds
2-Naphthol, 1-(p-chlorophenylazo)-: Similar structure but with a chlorine atom instead of fluorine.
2-Naphthol, 1-(p-bromophenylazo)-: Contains a bromine atom in place of fluorine.
2-Naphthol, 1-(p-methylphenylazo)-: Features a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-Naphthol, 1-(p-fluorophenylazo)- imparts unique properties such as increased stability and specific electronic effects that can influence its reactivity and interactions. This makes it distinct from its halogenated or alkylated counterparts.
属性
CAS 编号 |
1960-13-0 |
|---|---|
分子式 |
C16H11FN2O |
分子量 |
266.27 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11FN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H |
InChI 键 |
IVVQQRFRRJBPRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)F)O |
溶解度 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2-chlorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B12153526.png)
![(4E)-5-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12153534.png)
![(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12153537.png)
![4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12153539.png)
![ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12153545.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153553.png)
![1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12153555.png)
![5-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12153563.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-(3-isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12153582.png)
![N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12153589.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12153595.png)
![4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide](/img/structure/B12153599.png)

![5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline](/img/structure/B12153610.png)
